Thalidomide-O-C3-alkyne
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Overview
Description
Thalidomide-O-C3-alkyne is a derivative of thalidomide, a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties. This compound is specifically modified to include an alkyne group, which allows it to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This modification enhances its utility in various scientific research applications, including the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C3-alkyne typically involves the modification of thalidomide to introduce an alkyne group. One common method is to start with thalidomide and react it with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-C3-alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, forming a stable triazole ring. The compound can also participate in other types of reactions typical for alkynes, such as hydrogenation to form alkenes or alkanes .
Common Reagents and Conditions
Copper(I) Catalysts: Often used in CuAAC reactions.
Azides: React with the alkyne group to form triazoles.
Hydrogenation Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The primary product of the CuAAC reaction involving this compound is a triazole-linked conjugate. This product is often used in the synthesis of PROTACs and other bio-conjugates .
Scientific Research Applications
Thalidomide-O-C3-alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry to create complex molecules and bio-conjugates.
Biology: Employed in the synthesis of PROTACs, which are used to target and degrade specific proteins within cells.
Medicine: Investigated for its potential in drug delivery systems and as a part of targeted cancer therapies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Thalidomide-O-C3-alkyne is primarily related to its ability to bind to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of specific proteins, such as transcription factors IKZF1 and IKZF3.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A more potent derivative with similar biological activities but fewer side effects.
Pomalidomide: Another derivative with enhanced efficacy in certain cancers.
Uniqueness
Thalidomide-O-C3-alkyne is unique due to its alkyne group, which allows it to participate in click chemistry reactions. This makes it particularly useful in the synthesis of bio-conjugates and PROTACs, providing a versatile tool for chemical biology and medicinal chemistry .
Properties
Molecular Formula |
C18H16N2O5 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-pent-4-ynoxyisoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O5/c1-2-3-4-10-25-13-7-5-6-11-15(13)18(24)20(17(11)23)12-8-9-14(21)19-16(12)22/h1,5-7,12H,3-4,8-10H2,(H,19,21,22) |
InChI Key |
WCMVYOKGXFRQRN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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